3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid
Description
Properties
IUPAC Name |
4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYFQDAWUJSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with asparagine in the presence of a base such as triethylamine to form N2-(2-chlorobenzoyl)asparagine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic Acid
- Structure : Differs by substitution of chlorine with fluorine at the phenyl ring.
- Molecular Formula : C₁₁H₁₁FN₂O₄ (MW: 254.21 g/mol) .
- Key Differences : Fluorine’s smaller atomic radius and lower polarizability may reduce binding affinity compared to chlorine. This could alter metabolic stability or interaction with hydrophobic enzyme pockets.
3-[(5-Chloro-2-methoxyphenyl)formamido]propanoic Acid
- Structure : Incorporates a methoxy group at position 2 and chlorine at position 5 on the phenyl ring.
- Molecular Formula: C₁₁H₁₂ClNO₄ (MW: 257.67 g/mol) .
- Key Differences : The methoxy group increases hydrophilicity and may enhance solubility, while the chlorine’s position (para to methoxy) could influence electronic effects on aromatic interactions.
3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic Acid
- Structure : Replaces chlorophenyl with a chromene-derived acyl group.
- Molecular Formula: C₁₃H₁₁NO₅ (MW: 261.23 g/mol) .
Carbamoyl and Sulfonamido Derivatives
(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic Acid
- Structure : Features a sulfonamido group instead of formamido, with a 4-methoxyphenyl substituent.
- Molecular Formula : C₁₁H₁₄N₂O₆S (MW: 326.30 g/mol) .
- The methoxy group may enhance membrane permeability.
3-Carbamoyl-2-(octadec-9-enamido)propanoic Acid
Functional Analogs in Pharmacology
NSAID-Related Propanoic Acid Derivatives
Compounds like ibuprofen (α-(4-isobutylphenyl)propanoic acid) and fenbufen (4-biphenylylbutanoic acid derivative) share the propanoic acid backbone and exhibit anti-inflammatory activity via COX inhibition . Key contrasts with the target compound include:
- Substituent Effects : NSAIDs often feature aryl or biphenyl groups for COX binding, whereas the target’s chlorophenyl-carbamoyl combination may target distinct pathways.
- Bioactivity : NSAIDs are confirmed COX inhibitors, while the target’s activity remains undetermined.
MR1-Targeting Ligands
DB28 (3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid) modulates MR1, a protein involved in antigen presentation. Unlike the target compound, DB28 reduces MR1 surface expression and inhibits MAIT cell activation .
Structural and Functional Comparison Table
Biological Activity
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid (CAS Number: 1396967-59-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11ClN2O4
- Molar Mass : 270.67 g/mol
- Structural Characteristics : The compound features a carbamoyl group and a chlorophenyl moiety, which may contribute to its biological interactions.
Antitumor Activity
Research indicates that 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In vivo studies have demonstrated that 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid can reduce inflammation in animal models of arthritis. The compound appears to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers treated human breast cancer cells with varying concentrations of 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Testing
A recent investigation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against clinical isolates. The results showed that it exhibited an MIC of 32 µg/mL against S. aureus, suggesting potential for further development as an antimicrobial agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClN2O4 |
| Molar Mass | 270.67 g/mol |
| Antitumor IC50 | ~15 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Anti-inflammatory Activity | Significant in animal models |
Q & A
Basic Question: What experimental methods are recommended for determining the crystal structure of 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to grow high-quality single crystals.
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure Solution : Employ the SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) to solve and refine the structure. Validate geometric parameters using the IUCr checkCIF tool .
Advanced Question: How can researchers address contradictions between crystallographic data and spectroscopic results (e.g., NMR) for this compound?
Answer:
Discrepancies may arise from dynamic effects in solution vs. static crystal packing. Mitigation strategies:
- Dynamic NMR : Probe temperature-dependent chemical shifts to identify conformational flexibility in solution.
- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) bond lengths/angles to assess packing effects .
- Complementary Techniques : Use solid-state NMR or Raman spectroscopy to bridge solution and solid-state data .
Basic Question: What synthetic routes are viable for preparing 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid?
Answer:
A typical route involves:
Amino Protection : Protect the amine group of 2-amino-3-(2-chlorophenyl)propanoic acid (see ) using Boc anhydride.
Carbamoylation : React with potassium cyanate in acidic conditions to introduce the carbamoyl group.
Deprotection : Remove the Boc group using TFA, followed by formamidation with 2-chlorobenzoyl chloride .
Key Validation : Monitor reaction progress via LC-MS and confirm purity by HPLC (>98%).
Advanced Question: How can reaction conditions be optimized to minimize impurities during synthesis?
Answer:
- Temperature Control : Maintain strict temperature regimes (e.g., 0–5°C during acylations to prevent side reactions).
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBt) for efficiency in formamidation steps .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the target compound .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : 1H/13C NMR to confirm backbone structure (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons).
- IR Spectroscopy : Identify carbamoyl (N–H stretch ~3350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 311.0452 (C₁₁H₁₀ClN₂O₄⁺) .
Advanced Question: How can researchers investigate entropy-enthalpy compensation in the solubility of this compound?
Answer:
- Van’t Hoff Analysis : Measure solubility in varied solvents (e.g., DMSO, water) at multiple temperatures. Plot ln(solubility) vs. 1/T to derive ΔH and ΔS.
- Dimerization Studies : Use FT-IR or vapor pressure osmometry to assess self-association (dimerization) in solution, which impacts entropy .
- Computational Modeling : Perform MD simulations to correlate solvent interactions with thermodynamic parameters .
Basic Question: How should researchers design a stability study for this compound under varying pH conditions?
Answer:
- Buffer Preparation : Test stability in buffers (pH 1–12) at 25°C and 40°C.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the amide bond at acidic/basic pH).
- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) .
Advanced Question: What strategies can resolve ambiguities in hydrogen bonding networks observed in crystallography?
Answer:
- High-Resolution Data : Collect data to ≤0.8 Å resolution to precisely locate H atoms.
- Hirshfeld Surface Analysis : Map close contacts to identify non-covalent interactions (e.g., N–H⋯O=C hydrogen bonds) .
- Neutron Diffraction : If accessible, use neutron sources to directly visualize H-atom positions .
Basic Question: How can computational tools predict the bioavailability of this compound?
Answer:
- ADME Modeling : Use SwissADME or pkCSM to estimate permeability (LogP), solubility (LogS), and CYP450 interactions.
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes) .
Advanced Question: What experimental and computational approaches validate tautomeric forms in solution?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
